N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Description

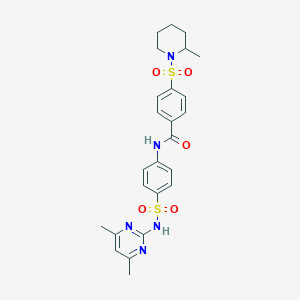

N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide-derived compound characterized by a dual sulfonamide architecture. Its core structure consists of a benzamide moiety substituted at the 4-position with a (2-methylpiperidin-1-yl)sulfonyl group and a phenyl ring bearing a sulfamoyl linkage to a 4,6-dimethylpyrimidin-2-yl amine (Figure 1). The molecular formula is inferred as C₂₆H₃₀N₆O₅S₂, with a calculated molecular weight of 586.76 g/mol.

Properties

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O5S2/c1-17-16-18(2)27-25(26-17)29-36(32,33)22-13-9-21(10-14-22)28-24(31)20-7-11-23(12-8-20)37(34,35)30-15-5-4-6-19(30)3/h7-14,16,19H,4-6,15H2,1-3H3,(H,28,31)(H,26,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRDAVUQCOIYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride reacts with 4,6-dimethylpyrimidin-2-amine in dichloromethane (DCM) using triethylamine as a base. This forms N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide. Typical conditions include:

Reduction of Nitro Group

The nitro group is reduced to an amine using tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid. After 4 hours at 60°C, the product N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzenesulfonamide is isolated via neutralization and filtration.

Synthesis of 4-((2-Methylpiperidin-1-yl)Sulfonyl)Benzoyl Chloride

The benzamide component requires sulfonation and amidation:

Sulfonation of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 50°C for 2 hours to form 4-nitrobenzenesulfonyl chloride. Excess chlorosulfonic acid is removed under reduced pressure.

Amination with 2-Methylpiperidine

The sulfonyl chloride reacts with 2-methylpiperidine in DCM with pyridine as a base:

Conversion to Benzoyl Chloride

The amine is oxidized to 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid using KMnO₄ in acidic conditions. Thionyl chloride (SOCl₂) then converts the acid to its acyl chloride.

Amide Coupling

The final step involves coupling the sulfamoylphenyl amine (from Section 2.2) with the benzoyl chloride (from Section 3.3) using carbodiimide chemistry:

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP)

- Solvent : Dichloromethane (DCM)/N,N-dimethylformamide (DMF) (4:1)

- Conditions : 24 hours at room temperature

- Yield : ~70% (estimated from similar couplings).

Optimization Challenges and Alternatives

Regioselectivity in Sulfonation

Chlorosulfonation of benzoic acid derivatives favors the para position due to electronic directing effects. Competing ortho sulfonation is minimized using electron-deficient substrates.

Amide Coupling Efficiency

Steric hindrance from the sulfonyl groups necessitates prolonged reaction times. Alternative coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may improve yields.

Purification Methods

Chromatography is often required for intermediates due to polar functional groups. Recrystallization from ethyl acetate/petroleum ether mixtures is effective for final product isolation.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield aldehydes or acids, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

Biology: Studied for its potential as an enzyme inhibitor, affecting various biological pathways.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its ability to interfere with specific molecular targets.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyrimidine and piperidine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives sharing the 4,6-dimethylpyrimidin-2-yl sulfamoyl phenyl backbone. Key analogs and their distinguishing features are summarized below:

Substituent Variations and Molecular Properties

Functional Implications of Substituents

- Piperidine vs. Cyclohexyl Groups : The target compound’s 2-methylpiperidine sulfonyl group (vs. cyclohexyl in ) likely improves solubility and bioavailability due to reduced steric hindrance and increased nitrogen-mediated hydrogen bonding.

- Phenoxyacetamide vs. Piperidine Sulfonyl: The phenoxyacetamide analog lacks the sulfonyl group, reducing polarity but possibly enhancing membrane permeability.

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, exploring its mechanisms, efficacy, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C21H22N4O4S

- Molecular Weight : 426.49 g/mol

- CAS Number : 328027-12-9

The structure of the compound includes a pyrimidine moiety, which is known for its role in various biological functions and interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, 4-(aminomethyl)benzamide derivatives have shown effectiveness against filoviruses such as Ebola and Marburg viruses. These compounds were noted for their ability to inhibit viral entry and exhibit good metabolic stability in plasma and liver microsomes, indicating a promising therapeutic application against viral infections .

The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation or viral replication. For example, compounds targeting protein tyrosine phosphatase 1B (PTP1B) have shown promise in modulating insulin signaling pathways, potentially impacting metabolic disorders associated with cancer .

Study on Antiviral Efficacy

A study investigating the efficacy of similar compounds against Marburg virus found that certain derivatives exhibited significant antiviral activity, with IC50 values indicating effective inhibition at low concentrations. This suggests that modifications to the core structure of this compound could enhance its antiviral properties .

Anticancer Research

In a comparative study of thiazolidin derivatives, several compounds were synthesized and evaluated for their anticancer activity. The findings indicated that modifications in the structural framework could lead to enhanced potency against various cancer cell lines. Although direct studies on the target compound are lacking, these insights provide a foundational understanding of how structural variations can influence biological activity .

Q & A

Q. What distinguishes the biological activity of this compound from its close analogs (e.g., nitro-group-containing derivatives)?

- Methodological Answer : Conduct parallel bioassays (e.g., antimicrobial or anti-inflammatory screens) with analogs. Key differentiators may include:

- Electron-withdrawing groups (e.g., nitro) enhancing target affinity but reducing solubility.

- Steric effects from substituents (e.g., 2-methylpiperidinyl vs. 4-methylpiperidinyl) altering binding pocket interactions.

- Metabolic stability differences assessed via liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.